N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide
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Overview
Description
N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of o-aminobenzyl ketones with hydrazine derivatives under acidic conditions . The reaction conditions often include the use of catalysts such as copper acetate or palladium, and solvents like dimethyl sulfoxide (DMSO) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol or methanol as solvents.
Substitution: Sodium hydride, lithium diisopropylamide (LDA), aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups .
Scientific Research Applications
N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain . Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-methoxy-2H-indazole-6-carboxamide: Lacks the methyl group at the 2-position, which may affect its biological activity.
3-methoxy-2-methyl-2H-indazole-6-carboxamide: Lacks the benzyl group, potentially altering its pharmacokinetic properties.
N-benzyl-2-methyl-2H-indazole-6-carboxamide: Lacks the methoxy group, which may influence its chemical reactivity.
Uniqueness
N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, methoxy, and methyl groups contributes to its versatility in various chemical reactions and its potential therapeutic applications .
Properties
CAS No. |
919107-42-9 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-benzyl-3-methoxy-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-20-17(22-2)14-9-8-13(10-15(14)19-20)16(21)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21) |
InChI Key |
XSQJBUMSBBLQJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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